molecular formula C9H10F2N2O2 B2569493 (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine CAS No. 2248172-80-5

(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine

カタログ番号 B2569493
CAS番号: 2248172-80-5
分子量: 216.188
InChIキー: AEEMEWLROKLZPM-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a chemical compound that belongs to the class of substituted amphetamines. It is also known as 2,6-difluoro-4-nitroamphetamine (DFNA) or 4,5-dihydro-1H-imidazole-2-carboxamide (DFNI). DFNA is a psychoactive drug that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

作用機序

DFNA acts as a potent stimulant of the central nervous system by binding to and activating the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that regulates the release of dopamine and other neurotransmitters. DFNA also acts as a substrate for the monoamine transporters, which allows it to enter neurons and increase the release of dopamine and norepinephrine.
Biochemical and Physiological Effects:
DFNA has been shown to increase locomotor activity, improve cognitive function, and enhance mood in animal models. DFNA can also increase heart rate and blood pressure, which can lead to adverse cardiovascular effects in high doses. DFNA has been shown to have a lower abuse potential than other stimulants, such as amphetamine and cocaine.

実験室実験の利点と制限

DFNA has several advantages for use in scientific research, including its potent and selective activation of TAAR1, its ability to increase the release of dopamine and norepinephrine, and its lower abuse potential compared to other stimulants. However, DFNA also has limitations, including its potential cardiovascular effects, its limited availability, and its high cost.

将来の方向性

There are several future directions for research on DFNA, including:
1. Investigating the potential therapeutic applications of DFNA for neurological and psychiatric disorders, such as ADHD, depression, and addiction.
2. Developing novel compounds that target TAAR1 and have improved pharmacokinetic and pharmacodynamic properties.
3. Studying the long-term effects of DFNA on cognitive function, mood, and cardiovascular health.
4. Investigating the potential interactions between DFNA and other drugs, such as antidepressants and antipsychotics.
5. Developing new methods for the synthesis and purification of DFNA that improve yield and purity.
Conclusion:
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a psychoactive drug that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. DFNA acts as a potent stimulant of the central nervous system by activating TAAR1 and increasing the release of dopamine and norepinephrine. DFNA has several advantages for use in scientific research, but also has limitations and potential cardiovascular effects. Future research on DFNA may lead to the development of new treatments for neurological and psychiatric disorders.

合成法

DFNA can be synthesized through several methods, including the reduction of 2,6-difluoro-4-nitrophenylacetone with sodium borohydride or lithium aluminum hydride, or the condensation of 2,6-difluoro-4-nitrobenzaldehyde with nitroethane followed by reduction with sodium borohydride. The purity and yield of DFNA can be optimized through various purification techniques, such as recrystallization or column chromatography.

科学的研究の応用

DFNA has been used in scientific research to investigate its potential therapeutic applications for various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. DFNA has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. DFNA has also been studied as a potential treatment for drug addiction, as it can reduce drug-seeking behavior in animal models.

特性

IUPAC Name

(2S)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-5(4-12)9-7(10)2-6(13(14)15)3-8(9)11/h2-3,5H,4,12H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEMEWLROKLZPM-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。